molecular formula C9H12N4O3 B2775890 4-Dimethylamino-3-(4-nitro-pyrazol-1-yl)-but-3-en-2-one CAS No. 1004643-50-8

4-Dimethylamino-3-(4-nitro-pyrazol-1-yl)-but-3-en-2-one

Cat. No. B2775890
CAS RN: 1004643-50-8
M. Wt: 224.22
InChI Key: SOQHARUVJGBKTK-RMKNXTFCSA-N
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Description

4-Dimethylamino-3-(4-nitro-pyrazol-1-yl)-but-3-en-2-one, also known as DMNPY, is a chemical compound that has gained significant attention in the field of scientific research due to its unique structure and potential applications. DMNPY is an organic compound with the molecular formula C10H12N4O3 and a molecular weight of 236.23 g/mol. This compound is synthesized using a specific method and has been found to exhibit various biochemical and physiological effects.

Mechanism of Action

The mechanism of action of 4-Dimethylamino-3-(4-nitro-pyrazol-1-yl)-but-3-en-2-one is not fully understood, but it is believed to involve the modulation of specific signaling pathways in the body. 4-Dimethylamino-3-(4-nitro-pyrazol-1-yl)-but-3-en-2-one has been found to inhibit the activity of certain enzymes and receptors, which may contribute to its biological effects. Further research is needed to fully elucidate the mechanism of action of 4-Dimethylamino-3-(4-nitro-pyrazol-1-yl)-but-3-en-2-one.
Biochemical and Physiological Effects:
4-Dimethylamino-3-(4-nitro-pyrazol-1-yl)-but-3-en-2-one has been found to exhibit various biochemical and physiological effects. This compound has been shown to possess anti-inflammatory properties, which may be useful in the treatment of inflammatory diseases such as arthritis. 4-Dimethylamino-3-(4-nitro-pyrazol-1-yl)-but-3-en-2-one has also been found to exhibit anticancer properties, making it a potential candidate for cancer therapy. Additionally, 4-Dimethylamino-3-(4-nitro-pyrazol-1-yl)-but-3-en-2-one has been shown to possess antimicrobial properties, which may be useful in the development of new antibiotics.

Advantages and Limitations for Lab Experiments

4-Dimethylamino-3-(4-nitro-pyrazol-1-yl)-but-3-en-2-one has several advantages and limitations for lab experiments. One advantage is its unique structure, which makes it a potential candidate for drug development. 4-Dimethylamino-3-(4-nitro-pyrazol-1-yl)-but-3-en-2-one also exhibits various biological activities, which make it a useful tool for studying specific pathways in the body. However, one limitation of 4-Dimethylamino-3-(4-nitro-pyrazol-1-yl)-but-3-en-2-one is its complex synthesis method, which requires expertise in organic chemistry. Additionally, the mechanism of action of 4-Dimethylamino-3-(4-nitro-pyrazol-1-yl)-but-3-en-2-one is not fully understood, which may limit its potential applications in scientific research.

Future Directions

There are several future directions for the study of 4-Dimethylamino-3-(4-nitro-pyrazol-1-yl)-but-3-en-2-one. One direction is to further elucidate the mechanism of action of this compound. Understanding the mechanism of action of 4-Dimethylamino-3-(4-nitro-pyrazol-1-yl)-but-3-en-2-one may lead to the development of new drugs that target specific pathways in the body. Another direction is to explore the potential applications of 4-Dimethylamino-3-(4-nitro-pyrazol-1-yl)-but-3-en-2-one in the treatment of various diseases, such as cancer and inflammatory diseases. Finally, future research may focus on developing more efficient and cost-effective methods for synthesizing 4-Dimethylamino-3-(4-nitro-pyrazol-1-yl)-but-3-en-2-one.

Synthesis Methods

4-Dimethylamino-3-(4-nitro-pyrazol-1-yl)-but-3-en-2-one is synthesized using a specific method that involves the reaction of 4-nitro-1H-pyrazole with 3-dimethylamino-2-buten-1-one. The reaction is carried out in the presence of a suitable catalyst and solvent. The resulting product is then purified using various techniques such as column chromatography and recrystallization. The synthesis of 4-Dimethylamino-3-(4-nitro-pyrazol-1-yl)-but-3-en-2-one is a complex process that requires careful attention to detail and expertise in organic chemistry.

Scientific Research Applications

4-Dimethylamino-3-(4-nitro-pyrazol-1-yl)-but-3-en-2-one has been extensively studied for its potential applications in scientific research. This compound has been found to exhibit various biological activities such as anti-inflammatory, anticancer, and antimicrobial properties. 4-Dimethylamino-3-(4-nitro-pyrazol-1-yl)-but-3-en-2-one has also been shown to modulate the activity of certain enzymes and receptors in the body, making it a potential candidate for drug development.

properties

IUPAC Name

(E)-4-(dimethylamino)-3-(4-nitropyrazol-1-yl)but-3-en-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N4O3/c1-7(14)9(6-11(2)3)12-5-8(4-10-12)13(15)16/h4-6H,1-3H3/b9-6+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOQHARUVJGBKTK-RMKNXTFCSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C(=CN(C)C)N1C=C(C=N1)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)/C(=C\N(C)C)/N1C=C(C=N1)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Dimethylamino-3-(4-nitro-pyrazol-1-yl)-but-3-en-2-one

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